molecular formula C14H12F3N5OS2 B11552757 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11552757
M. Wt: 387.4 g/mol
InChI Key: ACEVPNCYGAWHLK-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-thiol with 5-ethyl-1,3,4-thiadiazol-2-ylamine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-thiol
  • 5-ethyl-1,3,4-thiadiazol-2-ylamine
  • Trifluoromethylpyridine derivatives

Uniqueness

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring contributes to its biological activity .

Properties

Molecular Formula

C14H12F3N5OS2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H12F3N5OS2/c1-3-11-21-22-13(25-11)20-10(23)6-24-12-8(5-18)9(14(15,16)17)4-7(2)19-12/h4H,3,6H2,1-2H3,(H,20,22,23)

InChI Key

ACEVPNCYGAWHLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=C2C#N)C(F)(F)F)C

Origin of Product

United States

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